2-(3-Hydroxy-4-methoxyphenyl)quinoline-4-carboxylic acid

Monoamine oxidase inhibition Neuropharmacology Enzyme selectivity

Procure 2-(3-Hydroxy-4-methoxyphenyl)quinoline-4-carboxylic acid (CAS 32366-62-4), a defined 2-arylquinoline-4-carboxylic acid derivative featuring a critical 3-hydroxy-4-methoxyphenyl substitution pattern. This compound exhibits 88-fold MAO-B selectivity (IC50 = 1.13 × 10³ nM) and an isoferulic acid-like pharmacophore validated across multiple inhibitor series. Essential for MAO-B assay calibration, SAR reference studies, and computational pharmacophore validation. Generic substitution with unsubstituted analogs like cinchophen is scientifically unjustified due to irreversible alterations in target binding and selectivity. Available in research-grade purity with batch-specific analytical documentation.

Molecular Formula C17H13NO4
Molecular Weight 295.29 g/mol
CAS No. 32366-62-4
Cat. No. B1596731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Hydroxy-4-methoxyphenyl)quinoline-4-carboxylic acid
CAS32366-62-4
Molecular FormulaC17H13NO4
Molecular Weight295.29 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O)O
InChIInChI=1S/C17H13NO4/c1-22-16-7-6-10(8-15(16)19)14-9-12(17(20)21)11-4-2-3-5-13(11)18-14/h2-9,19H,1H3,(H,20,21)
InChIKeyPOSNSHLNGZYMJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Hydroxy-4-methoxyphenyl)quinoline-4-carboxylic acid (CAS 32366-62-4) — Chemical Identity and Procurement Baseline


2-(3-Hydroxy-4-methoxyphenyl)quinoline-4-carboxylic acid (CAS 32366-62-4), molecular formula C17H13NO4 and molecular weight 295.29 g/mol, is a 2-arylquinoline-4-carboxylic acid derivative distinguished by a unique 3-hydroxy-4-methoxyphenyl (isoferulic acid-like) substitution pattern on the quinoline scaffold . The compound incorporates a carboxylic acid moiety at the quinoline C4 position, a hydroxy group at the meta position and a methoxy group at the para position of the pendant phenyl ring — a substitution array that confers distinctive hydrogen-bonding capacity, lipophilicity balance, and target recognition features relative to simpler 2-phenylquinoline-4-carboxylic acid analogs such as cinchophen .

Why 2-(3-Hydroxy-4-methoxyphenyl)quinoline-4-carboxylic Acid Cannot Be Replaced by Generic 2-Phenylquinoline-4-Carboxylic Acid Analogs


Generic substitution within the 2-arylquinoline-4-carboxylic acid class is scientifically unjustified due to the profound structure-activity relationship (SAR) sensitivity of this scaffold to aryl ring substitution. Systematic SAR studies on quinoline-4-carboxylic acid derivatives have demonstrated that the presence, position, and electronic character of substituents on the 2-aryl ring produce order-of-magnitude differences in target engagement potency [1]. Specifically, the combination of meta-hydroxy and para-methoxy groups — precisely the substitution pattern present in this compound — has been shown in related quinoline-based inhibitor series to confer unique target recognition capacity that is entirely absent in unsubstituted phenyl analogs (e.g., cinchophen) or mono-substituted variants [2]. The carboxylic acid at the quinoline C4 position participates in essential hydrogen-bonding networks, while the 3-hydroxy-4-methoxyphenyl moiety provides additional hydrogen-bond donor/acceptor functionality and hydrophobic contacts that cannot be recapitulated by simpler phenyl or differently substituted aryl groups . Consequently, substituting this compound with a generic 2-phenylquinoline-4-carboxylic acid analog would irreversibly alter target binding affinity, selectivity profile, and downstream biological readouts — rendering experimental data non-comparable and procurement decisions scientifically invalid.

Quantitative Differentiation Evidence: 2-(3-Hydroxy-4-methoxyphenyl)quinoline-4-carboxylic Acid vs. Structural Analogs


Monoamine Oxidase B (MAO-B) vs. MAO-A Selectivity Profile: Distinctive Isozyme Discrimination

In a fluorescence-based assay measuring inhibition of kynuramine conversion to 4-hydroxyquinoline, 2-(3-hydroxy-4-methoxyphenyl)quinoline-4-carboxylic acid exhibited an MAO-B IC50 of 1.13 × 10^3 nM versus an MAO-A IC50 of 1.00 × 10^5 nM, yielding approximately 88-fold selectivity for MAO-B over MAO-A [1]. This selectivity profile contrasts with the pan-MAO or MAO-A-preferring inhibition observed for certain unsubstituted 2-phenylquinoline-4-carboxylic acid derivatives and represents a distinct biochemical signature relevant to applications where isozyme-selective modulation is required.

Monoamine oxidase inhibition Neuropharmacology Enzyme selectivity

Physicochemical Differentiation: Calculated Lipophilicity (LogP) Defines Solubility-Permeability Balance

2-(3-Hydroxy-4-methoxyphenyl)quinoline-4-carboxylic acid exhibits a calculated LogP value of approximately 3.31 , positioning it within the moderate lipophilicity range (LogD7.4 = 0–3) that SAR analyses of quinoline-4-carboxylic acid derivatives have identified as optimal for balancing membrane permeability with aqueous solubility [1]. In contrast, the unsubstituted 2-phenylquinoline-4-carboxylic acid (cinchophen, MW 249.26) possesses a lower molecular weight and lacks the hydrogen-bonding hydroxy and methoxy groups, resulting in altered lipophilicity and hydrogen-bonding capacity. Compounds with LogD7.4 > 3.5 exhibit poor aqueous solubility, while negative LogD7.4 values compromise membrane permeability [1].

Lipophilicity Physicochemical profiling Drug-likeness

Pharmacophore-Relevant Substitution Pattern: 3-Hydroxy-4-Methoxyphenyl Moiety as Recognized Activity-Determining Fragment

The 3-hydroxy-4-methoxyphenyl substitution pattern present in this compound has been independently validated as an activity-enhancing pharmacophoric element across multiple quinoline-based inhibitor series. In a series of 2-arylquinoline-4-carboxylic acid derivatives evaluated as alkaline phosphatase inhibitors, the 4-OH-3-OMe substituted analog (compound 3j) — which shares the identical substitution pattern on the 2-aryl ring — exhibited the strongest inhibition against TNAP, achieving ∼1145-fold higher potency compared to the reference compound levamisole [1]. This same 3-hydroxy-4-methoxyphenyl B-ring motif was identified as the optimal substitution in a series of IsoCombretaQuinolines (IsoCoQuines), where the analog bearing this specific substitution (compound 2b) was the most potent cytotoxic agent (IC50 < 10 nM) and induced G2/M cell cycle arrest [2].

Structure-activity relationship Pharmacophore mapping Molecular recognition

Structural Differentiation from the Parent Scaffold: 2-(3-Hydroxy-4-methoxyphenyl)quinoline-4-carboxylic Acid vs. 2-Phenylquinoline-4-Carboxylic Acid (Cinchophen)

The target compound differs fundamentally from the parent 2-phenylquinoline-4-carboxylic acid (cinchophen) through the addition of two functional groups on the 2-aryl ring: a meta-hydroxy and a para-methoxy substituent. This modification increases molecular weight from 249.26 g/mol to 295.29 g/mol, adds two hydrogen-bond donor/acceptor sites, and substantially alters the electronic character of the pendant aryl ring. SAR studies on quinoline-4-carboxylic acid derivatives consistently demonstrate that such aryl substitution modulates target binding by orders of magnitude: in the alkaline phosphatase inhibitor series, a 4-OH-3-OMe substituted analog achieved TNAP IC50 = 22 ± 1 nM, whereas differently substituted or unsubstituted analogs showed markedly reduced activity [1].

Scaffold comparison Substituent effects Medicinal chemistry

Research Application Scenarios for 2-(3-Hydroxy-4-methoxyphenyl)quinoline-4-carboxylic Acid


Neuropharmacology Research: MAO-B-Selective Biochemical Probe Development

The compound's 88-fold MAO-B/MAO-A selectivity (MAO-B IC50 = 1.13 × 10^3 nM; MAO-A IC50 = 1.00 × 10^5 nM) [1] positions it as a tool compound for investigating MAO-B-mediated pathways in neurological disorders. Unlike non-selective quinoline-4-carboxylic acid derivatives, this compound provides a defined isozyme-selectivity window suitable for establishing structure-selectivity relationships and as a reference ligand in MAO-B assay development and validation.

Medicinal Chemistry: Pharmacophore Validation and Scaffold-Hopping Studies

The 3-hydroxy-4-methoxyphenyl substitution pattern has been validated across multiple quinoline-based inhibitor series as an activity-enhancing pharmacophore. In alkaline phosphatase inhibitors, this substitution pattern (4-OH-3-OMe) conferred ∼1145-fold potency enhancement over levamisole [1]; in IsoCoQuine tubulin inhibitors, the 3-hydroxy-4-methoxyphenyl analog was the most potent cytotoxic agent [2]. This compound serves as a reference standard for validating computational pharmacophore models and as a starting point for scaffold-hopping campaigns.

Structure-Activity Relationship Studies: Reference Compound for Substituent Effect Analysis

As a defined member of the 2-arylquinoline-4-carboxylic acid class with a specific meta-hydroxy/para-methoxy substitution pattern, this compound provides a fixed reference point for comparative SAR studies against unsubstituted (cinchophen) and differentially substituted analogs. The calculated LogP of 3.31 and hydrogen-bond donor/acceptor count of 2/5 [1] enable correlation of physicochemical parameters with biological readouts across analog series.

Biochemical Assay Standardization: MAO Isozyme Panel Calibration

The compound's experimentally determined IC50 values against both MAO-A (1.00 × 10^5 nM) and MAO-B (1.13 × 10^3 nM) under standardized fluorescence assay conditions [1] enable its use as a calibration standard for MAO isozyme activity panels. The defined selectivity ratio (88.5-fold) provides a benchmark for assay quality control and inter-laboratory data normalization.

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